

LUF5834: A Pharmacological Tool for Adenosine Receptor Research

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: LUF5834 is a potent, non-ribose partial agonist for adenosine A2A and A2B receptors, also exhibiting activity at the A1 receptor. Its unique chemical structure and distinct mode of action compared to traditional adenosine analogs make it a valuable tool for investigating adenosine receptor pharmacology, signaling, and structure-function relationships. This document provides detailed application notes and experimental protocols for the effective use of LUF5834 in a research setting.

Pharmacological Profile

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is characterized as a partial agonist at the human adenosine A1, A2A, and A2B receptors.[1][2][3] Unlike adenosine-derived agonists, LUF5834 lacks a ribose moiety, leading to a different binding interaction with the A2A receptor.[4][5]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and potency (EC50) of LUF5834 for various human adenosine receptor subtypes.



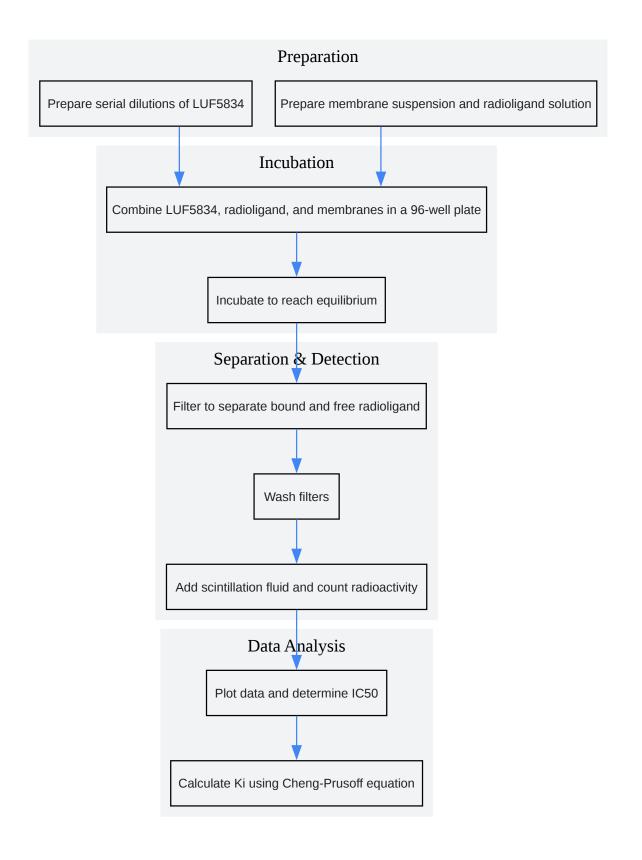
Receptor Subtype	Parameter	Value (nM)	Reference
A1	Ki	2.6	[1][2]
A2A	Ki	28	[3]
A2B	EC50	12	[1][2][3]
A3	Ki	538	[1][2]

Mechanism of Action and Signaling Pathway

LUF5834 activates adenosine A2A and A2B receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [4] The partial agonism of LUF5834 means it produces a submaximal response compared to a full agonist.[6]

Mutagenesis studies have revealed that LUF5834's interaction with the A2A receptor is distinct from that of ribose-containing agonists.[4] While the orthosteric residue Phe168 is crucial for the function of both types of agonists, residues that interact with the ribose group of adenosine-like ligands (Thr88 and Ser277) do not affect the potency of LUF5834.[4] Interestingly, mutation of Asn253, which is involved in hydrogen bonding with the adenine ring of traditional agonists, minimally impacts LUF5834's affinity but abolishes its agonist activity.[4]





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